Difluoromethylene diphosphonate

Vue d'ensemble

Description

Difluoromethylene phosphonates are non-hydrolyzable bioisosteres of phosphates . They have proven their efficiency as inhibitors of the enzymes that specialize in utilizing these essential biogenic molecules . They show a broad spectrum of biological activity and are used as molecular tools to study enzymes and enzyme-substrate interactions .

Synthesis Analysis

Recent advances in the synthesis of difluoromethylene phosphonates for biological applications have been reported . The development of the synthetic chemistry of difluoromethylene phosphonates has been outlined from the historical perspective . The most recent trends in the field have been discussed, and the existing challenges and unsolved questions have been highlighted .

Molecular Structure Analysis

The general chemical structure of bisphosphonate, which includes difluoromethylene diphosphonate, has a high affinity for calcium hydroxyapatite, allowing for rapid and specific skeletal targeting . The geometric and steric influences of the CF2 group are considered when the substituent is placed within aliphatic chains and aliphatic ring (cyclo-dodecane) systems .

Chemical Reactions Analysis

A key intermediate, difluoromethylene phosphobetaine, in the Wittig reaction of ClCF2CO2Na–Ph3P with aldehydes was synthesized and characterized . This confirmed the reaction mechanism. The decarboxylation of this stable intermediate was a convenient approach for Wittig difluoromethylation .

Applications De Recherche Scientifique

Biochemical and Physiological Investigations

Difluoromethylenediphosphonic Acid exhibits inhibitory properties towards enzymes such as protein kinases, phospholipases, and proteases . This makes it a valuable tool in biochemical and physiological investigations, where it can be used to study the role and function of these enzymes in various biological processes.

Compound Synthesis

This compound is also used in the synthesis of other compounds . Its unique chemical structure makes it a useful building block in the creation of complex molecules for further research.

Materials Science Research

In the field of materials science, Difluoromethylenediphosphonic Acid is used as a reference material for highly accurate and reliable data analysis . It helps in the development and testing of new materials.

Fluorescent Probes

The compound is also involved in the design, synthesis, and characterization of fluorescent probes . These probes are used in various fields to detect and measure the presence of specific molecules, enabling researchers to monitor biological processes in real-time.

Gene Editing

Difluoromethylenediphosphonic Acid has potential applications in gene editing . While the specifics of this application are not detailed in the sources, it’s an exciting area of research that could have significant implications for the treatment of genetic diseases.

Biomaterials

As a phosphonic acid, Difluoromethylenediphosphonic Acid is used in the development of biomaterials . These materials are designed to interact with biological systems for therapeutic or diagnostic purposes.

Mécanisme D'action

Orientations Futures

The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Propriétés

IUPAC Name |

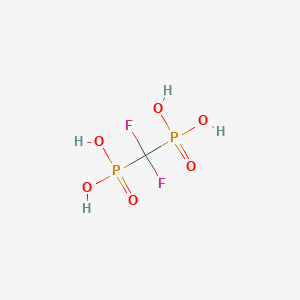

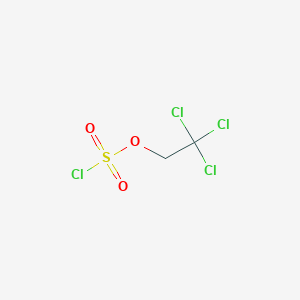

[difluoro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBLOWVRMGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147445 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethylene diphosphonate | |

CAS RN |

10596-32-4 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Difluoromethylene diphosphonate affect bone metabolism?

A1: While the provided abstracts don't contain specific details about the mechanism, one study investigates the inhibitory effect of Difluoromethylene diphosphonate on bone resorption using an in vitro organ culture model []. This suggests that Difluoromethylene diphosphonate likely interferes with the activity of osteoclasts, the cells responsible for breaking down bone tissue. Further research is needed to elucidate the precise molecular mechanisms underlying this effect.

Q2: What is the significance of studying the formation constants of Calcium complexes with Difluoromethylene diphosphonate?

A2: Understanding the formation constants of Calcium complexes with Difluoromethylene diphosphonate provides insights into the compound's interaction with bone mineral []. Since bone is primarily composed of hydroxyapatite, a calcium phosphate mineral, the affinity of Difluoromethylene diphosphonate for calcium ions can influence its binding to bone surfaces and its subsequent effects on bone remodeling processes. This information can be crucial for understanding the compound's pharmacokinetics and pharmacodynamics in the context of bone diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)